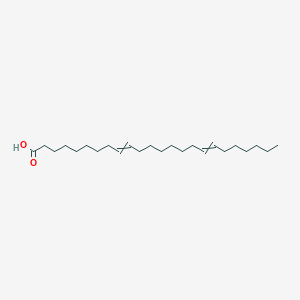

Tetracosa-9,17-dienoic acid

Description

Properties

CAS No. |

921212-18-2 |

|---|---|

Molecular Formula |

C24H44O2 |

Molecular Weight |

364.6 g/mol |

IUPAC Name |

tetracosa-9,17-dienoic acid |

InChI |

InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h7-8,15-16H,2-6,9-14,17-23H2,1H3,(H,25,26) |

InChI Key |

FYAGCAWOORYQLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=CCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Metabolic Fate of Tetracosa 9,17 Dienoic Acid

De Novo Biosynthesis Mechanisms of Very Long-Chain Polyunsaturated Fatty Acids

The de novo biosynthesis of VLC-PUFAs begins with precursor fatty acids like linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), which are obtained from the diet. aocs.org These precursors undergo alternating cycles of desaturation and elongation to produce fatty acids with 20 or more carbons. oup.com This process is essential as mammals cannot introduce double bonds beyond the Δ9 position and must rely on dietary essential fatty acids for synthesizing more complex PUFAs. google.com

Fatty acid elongation is a critical process that extends the carbon chain of fatty acids, a necessary step in the formation of VLC-PUFAs. This process occurs in the endoplasmic reticulum and is catalyzed by a multi-enzyme complex. aocs.org The rate-limiting step is the initial condensation reaction carried out by a family of enzymes known as Elongation of Very Long-chain fatty acids proteins (ELOVLs). aocs.org

Mammals have seven identified ELOVL enzymes (ELOVL1-7), each exhibiting specificity for substrates of certain chain lengths and degrees of unsaturation. diva-portal.org

ELOVL1, ELOVL3, ELOVL6, and ELOVL7 primarily act on saturated and monounsaturated fatty acids. diva-portal.org

ELOVL2, ELOVL4, and ELOVL5 are selective for polyunsaturated fatty acids. diva-portal.org

ELOVL4 is particularly noteworthy as it is the only known elongase responsible for the synthesis of very long-chain fatty acids (VLCFAs) with chain lengths greater than 24 carbons. aocs.orgnih.gov The synthesis of a C24 fatty acid like tetracosa-9,17-dienoic acid would involve the action of these elongase systems on shorter C18, C20, or C22 PUFA precursors. The elongation cycle involves four sequential reactions: condensation, reduction, dehydration, and a second reduction, adding two carbons to the fatty acyl-CoA substrate in each round. nih.gov

Table 1: Substrate Selectivity of Mammalian ELOVL Enzymes

| Enzyme | Preferred Substrates | Primary Products |

| ELOVL1 | C18-C26 Saturated & Monounsaturated | Synthesis of C20-C28 chains for ceramides |

| ELOVL2 | C18-C22 Polyunsaturated (PUFAs) | Elongation of EPA (20:5n-3) and DPA (22:5n-3) |

| ELOVL3 | C16-C22 Saturated & Monounsaturated | Production of C20-C24 chains for skin lipids |

| ELOVL4 | ≥C22 Polyunsaturated (VLC-PUFAs) | Synthesis of >C24 VLC-PUFAs in retina/testis |

| ELOVL5 | C18-C20 Polyunsaturated (PUFAs) | Elongation of linoleic and α-linolenic acids |

| ELOVL6 | C12-C16 Saturated & Monounsaturated | Converts palmitate (16:0) to stearate (B1226849) (18:0) |

| ELOVL7 | C16-C18 Saturated & Monounsaturated | Elongation of C16 and C18 fatty acids |

This table summarizes the general substrate preferences of the ELOVL enzyme family involved in fatty acid elongation. Data synthesized from sources. nih.govdiva-portal.orgmdpi.com

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains at highly specific positions, a property known as regiospecificity. jst.go.jpuni-goettingen.de These enzymes are integral membrane proteins located in the endoplasmic reticulum and are crucial for synthesizing PUFAs. nih.gov The nomenclature of desaturases (e.g., Δ5, Δ6) indicates the position where the double bond is inserted, counting from the carboxyl end of the fatty acid. researchgate.net

The biosynthesis of complex PUFAs involves a sequence of desaturation and elongation steps. For instance, the conversion of linoleic acid (18:2Δ9,12) to arachidonic acid (20:4Δ5,8,11,14) requires the action of a Δ6 desaturase, an elongase (like ELOVL5), and a Δ5 desaturase. nih.gov The precise positioning of double bonds is vital for the biological function of the resulting fatty acid. uni-goettingen.de

A key challenge in studying these enzymes is that most are membrane-bound, which has made it difficult to obtain crystal structures, thus limiting detailed structural insights into their regiospecificity. nih.gov However, studies using directed evolution and site-directed mutagenesis have shown that even minor changes in the enzyme's amino acid sequence, particularly near the active site, can significantly alter their regiospecificity. uni-goettingen.denih.gov

Enzymatic Transformations of Tetracosa-dienoic Acid Precursors and Analogues

Once formed, VLC-PUFAs and their precursors can undergo further enzymatic transformations, leading to a diverse array of bioactive lipid mediators. These reactions are catalyzed by specialized enzyme systems, including fungal peroxygenases and cytochrome P450 monooxygenases.

Unspecific peroxygenases (UPOs) are heme-thiolate enzymes produced by fungi that can catalyze a variety of oxygenation reactions, including the highly selective epoxidation of polyunsaturated fatty acids. acs.orgacs.org These enzymes are of significant interest because they can achieve high selectivity and conversion rates under mild conditions, overcoming drawbacks of chemical synthesis. nih.gov

Research on UPOs from fungi such as Agrocybe aegerita (AaeUPO) and Collariella virescens (rCviUPO) has demonstrated remarkable regioselectivity. mdpi.com

AaeUPO selectively epoxidizes the terminal double bond (n-3) of omega-3 fatty acids. mdpi.com

rCviUPO shows strict regioselectivity for the terminal double bond (n-6) of omega-6 fatty acids. mdpi.com

These reactions can yield mono-epoxides with near-quantitative conversion. mdpi.com Furthermore, AaeUPO exhibits high enantioselectivity, producing specific stereoisomers of the epoxide products. nih.govmdpi.com This enzymatic precision highlights the potential of UPOs for generating specific, biologically active epoxide metabolites from precursors of complex fatty acids like this compound.

Table 2: Regioselective Epoxidation of PUFAs by Fungal Peroxygenases

| Enzyme | Substrate Fatty Acid | Major Product | Conversion Rate | Regioselectivity |

| AaeUPO | α-Linolenic acid (ALA) | 15,16-epoxide | >99% | >95% |

| AaeUPO | Eicosapentaenoic acid (EPA) | 17,18-epoxide | >99% | >90% |

| AaeUPO | Docosahexaenoic acid (DHA) | 19,20-epoxide | >99% | >90% |

| rCviUPO | Linoleic acid (LA) | 12,13-epoxide | >99% | >95% |

| rCviUPO | Arachidonic acid (AA) | 14,15-epoxide | 91% | >95% |

This table presents findings on the conversion of various n-3 and n-6 fatty acids into mono-epoxides by the fungal peroxygenases AaeUPO and rCviUPO, demonstrating their high efficiency and regioselectivity. Data sourced from. mdpi.com

In mammals, cytochrome P450 (CYP) enzymes are a primary pathway for the oxidative metabolism of PUFAs. proquest.com This metabolism generates a wide range of bioactive lipid mediators, collectively known as oxylipins, which include epoxides (epoxy fatty acids, EpFAs) and hydroxides (hydroxy fatty acids, HFAs). proquest.combohrium.com These metabolites are crucial signaling molecules involved in regulating inflammation, vascular tone, and other physiological processes. bohrium.com

The CYP epoxygenase pathway converts PUFAs like arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) into their corresponding epoxide derivatives. mdpi.comacs.org For example, CYP2J2, the primary epoxygenase in the heart, is known to metabolize AA and other PUFAs into anti-inflammatory epoxides. acs.org The specific regio- and stereoisomers produced depend on the particular CYP enzyme involved. mdpi.com These epoxide metabolites are often transient, as they can be further metabolized by soluble epoxide hydrolase (sEH) into corresponding diols, which may have different biological activities. proquest.combohrium.com

Metabolic Flux and Interconversion Dynamics with Other Fatty Acids in Biological Systems

The biosynthetic pathways for n-3 and n-6 VLC-PUFAs are not entirely separate; both families of fatty acids compete for the same desaturase and elongase enzymes. researchgate.net For instance, Δ6 desaturase acts on both linoleic acid (n-6) and α-linolenic acid (n-3). The relative abundance of these substrates and the enzyme's affinities can significantly influence the ratio of n-6 to n-3 PUFAs produced. researchgate.netnih.gov This competition is a critical control point in determining the lipid composition of cell membranes and the pool of precursors available for producing signaling molecules.

In humans, the capacity to convert shorter-chain essential fatty acids into longer-chain PUFAs like EPA and especially DHA is quite limited. cambridge.orgmdpi.com This inefficiency underscores the importance of dietary sources for these complex fatty acids. The regulation of metabolic flux is also tissue-specific, with some tissues having a much higher capacity for PUFA synthesis than others. cambridge.org Factors such as nutritional status and hormonal signals can modulate the expression and activity of the key enzymes, thereby altering the interconversion dynamics and the ultimate fate of fatty acids like this compound within the biological system. diva-portal.org

Acylcarnitine Formation and Transport Mechanisms Involving Tetracosa-Acids

The metabolic journey of very-long-chain fatty acids such as this compound from the cytoplasm into the mitochondrial matrix for catabolism is critically dependent on their conversion to acylcarnitine derivatives. This process is a multi-step, enzyme-catalyzed pathway essential for cellular energy homeostasis. nih.govbevital.no Acylcarnitines are esters formed by the conjugation of a fatty acyl-CoA with L-carnitine, a necessary step for the transport of long-chain fatty acids across the inner mitochondrial membrane. bevital.nonih.gov

The process begins with the transport of the free fatty acid, in this case, this compound, from the extracellular environment into the cell. This uptake is facilitated by transport proteins like the long-chain fatty acid transport protein 1 (FATP1). smpdb.ca Once inside the cytoplasm, the fatty acid must be activated. The enzyme long-chain fatty-acid-CoA ligase 1 catalyzes the attachment of a Coenzyme A (CoA) moiety to the fatty acid, forming its corresponding acyl-CoA derivative, tetracosa-9,17-dienoyl-CoA. smpdb.ca This activation step is crucial for its subsequent metabolic reactions.

The conversion to acylcarnitine occurs at the outer mitochondrial membrane. The activated tetracosa-9,17-dienoyl-CoA reacts with L-carnitine in a reaction catalyzed by carnitine O-palmitoyltransferase I (CPT I), an enzyme located on the mitochondrial outer membrane. nih.govsmpdb.ca This reaction forms tetracosa-9,17-dienoylcarnitine. smpdb.cahmdb.ca The L-carnitine required for this process is itself transported into the cell by specific transporters such as the organic cation/carnitine transporter 2 (OCTN2). smpdb.ca

The newly formed tetracosa-9,17-dienoylcarnitine is then translocated across the mitochondrial intermembrane space. smpdb.ca Its journey into the mitochondrial matrix, where β-oxidation occurs, is completed by the action of carnitine-acylcarnitine translocase (CACT), which exchanges the acylcarnitine for a free carnitine molecule from the matrix. Once inside the matrix, carnitine palmitoyltransferase II (CPT II) reverses the process, converting tetracosa-9,17-dienoylcarnitine back to tetracosa-9,17-dienoyl-CoA and freeing carnitine to be shuttled back to the cytoplasm. The regenerated tetracosa-9,17-dienoyl-CoA is now available for breakdown through β-oxidation to produce energy. The ratio of acylcarnitines to free L-carnitine serves as an important indicator of mitochondrial metabolic function. bevital.no

Table 1: Key Proteins in Acylcarnitine Formation and Transport

| Protein/Enzyme | Function | Cellular Location |

|---|---|---|

| Long-chain fatty acid transport protein 1 (FATP1) | Facilitates fatty acid uptake into the cell. | Cell Membrane |

| Long-chain fatty-acid CoA ligase 1 | Activates fatty acids by converting them to acyl-CoA esters. | Cytoplasm |

| Organic cation/carnitine transporter 2 (OCTN2) | Transports L-carnitine into the cell. | Cell Membrane |

| Carnitine O-palmitoyltransferase I (CPT I) | Catalyzes the formation of acylcarnitine from acyl-CoA and L-carnitine. | Outer Mitochondrial Membrane |

| Carnitine-acylcarnitine translocase (CACT) | Transports acylcarnitine into the mitochondrial matrix in exchange for free carnitine. | Inner Mitochondrial Membrane |

| Carnitine palmitoyltransferase II (CPT II) | Converts acylcarnitine back to acyl-CoA and free carnitine inside the matrix. | Inner Mitochondrial Membrane |

This interactive table summarizes the primary proteins involved in the transport and conversion of tetracosa-acids into acylcarnitines for mitochondrial import.

Genetic and Molecular Regulation of Fatty Acid Biosynthetic Enzymes

The biosynthesis of a specific very-long-chain polyunsaturated fatty acid like this compound is a complex process that requires the coordinated expression and activity of several key enzymes. The regulation of this pathway occurs at both the genetic (transcriptional) and molecular (allosteric and covalent modification) levels to ensure the precise production of required fatty acids.

The initial and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). libretexts.org The regulation of ACC is a primary control point. ACC activity is controlled allosterically; it is activated by citrate, which signals an abundance of acetyl-CoA from the mitochondria, and inactivated by long-chain acyl-CoA molecules like palmitoyl-CoA, which indicates a surplus of fatty acids. libretexts.org Furthermore, ACC is subject to covalent modification through phosphorylation by kinases such as AMP-activated protein kinase (AMPK) and Protein Kinase A, which inactivates the enzyme. libretexts.org Insulin can promote dephosphorylation, thereby activating ACC. libretexts.org

Following the formation of a basic saturated fatty acid chain (typically palmitic acid) by the multifunctional fatty acid synthase (FAS) enzyme, further modifications are required to produce this compound. nih.gov This involves the action of two key enzyme families: fatty acid elongases (FAEs) and fatty acid desaturases (FADs).

Fatty Acid Elongases (FAEs): These enzymes are responsible for extending the carbon chain beyond the typical C16 or C18 length. Fatty acid elongase 1 (FAE1), for instance, is a rate-limiting enzyme in the biosynthesis of very-long-chain fatty acids. scispace.com The expression of FAE genes is a critical regulatory point, and up-regulation of these genes can lead to increased production of longer-chain fatty acids. scispace.com

Fatty Acid Desaturases (FADs): These enzymes introduce double bonds at specific positions in the acyl chain. libretexts.org The production of this compound would require desaturases capable of acting on a 24-carbon chain at the Δ9 and Δ17 positions. The expression and substrate specificity of these desaturases are crucial determinants of the final fatty acid profile. frontiersin.orgpeerj.com For example, delta-12 fatty acid desaturase 2 (FAD2) is key in converting oleic acid to linoleic acid. scispace.com

The genetic regulation of these biosynthetic genes is controlled by a network of transcription factors. In plants, transcription factors such as WRINKLED1 (WRI1), FUSCA3 (FUS3), and LEAFY COTYLEDON (LEC) are known to be master regulators that control the expression of genes involved in both glycolysis and fatty acid synthesis. frontiersin.orgpeerj.com In bacteria, specific transcriptional regulators, such as PfaF, have been identified that respond to exogenous fatty acids and control the expression of polyunsaturated fatty acid synthesis operons. nih.gov While specific transcription factors for this compound synthesis in animals are less defined, the principle of transcriptional control over the expression of key enzymes like ACC, FAEs, and FADs is a conserved mechanism.

Table 2: Key Enzymes and Regulatory Factors in Fatty Acid Biosynthesis

| Enzyme/Factor | Role in Biosynthesis | Type of Regulation |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the first committed step: acetyl-CoA to malonyl-CoA. | Allosteric (Citrate, Palmitoyl-CoA), Covalent (Phosphorylation) |

| Fatty Acid Synthase (FAS) | Synthesizes the initial saturated fatty acid chain (e.g., palmitic acid). | Transcriptional |

| Fatty Acid Elongases (FAEs) | Extend the carbon chain of fatty acids beyond C18. | Transcriptional (e.g., via FAE1 gene expression) |

| Fatty Acid Desaturases (FADs) | Introduce double bonds at specific positions in the fatty acid chain. | Transcriptional, Substrate Specificity |

| Transcription Factors (e.g., WRI1, LEC, FUS3) | Master regulators that control the expression of fatty acid synthesis genes. | Genetic |

This interactive table outlines the major enzymes and regulatory elements controlling the synthesis of long-chain unsaturated fatty acids.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (13Z,16Z)-tetracosa-13,16-dienoylcarnitine |

| Tetracosa-9,17-dienoylcarnitine |

| L-carnitine |

| Acetyl-CoA |

| Malonyl-CoA |

| Palmitoyl-CoA |

| Citrate |

| Palmitic acid |

| Oleic acid |

| Linoleic acid |

Advanced Methodologies for Isolation, Structural Characterization, and Quantification of Tetracosa 9,17 Dienoic Acid

Chromatographic Separation Techniques

Chromatography is indispensable for isolating tetracosa-9,17-dienoic acid from complex lipid mixtures and for its quantitative analysis. The choice between high-performance liquid chromatography (HPLC) and gas chromatography (GC) depends on the analytical goal, whether it is for purification of the intact molecule or for comprehensive fatty acid profiling.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-performance liquid chromatography is a versatile technique for the separation and purification of fatty acids in their non-derivatized form, which is crucial for preserving the molecule for further analysis or biological assays. Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the molecules. chromatographyonline.com

In a typical RP-HPLC setup for fatty acids, a C18 column is used. The retention time of a fatty acid is influenced by its chain length and the number of double bonds; longer chains and fewer double bonds result in longer retention times. chromatographyonline.com For this compound, a gradient elution system is often optimal. This involves a mobile phase starting with a higher polarity mixture, such as acetonitrile (B52724) and water, and gradually increasing the proportion of a less polar solvent. oiv.int Detection is commonly achieved using a UV detector, often at a low wavelength around 205-210 nm, as fatty acids lack a strong chromophore. ijpsonline.com

For quantitative analysis, a calibration curve is constructed using a series of standard solutions of known concentrations. ijpsonline.com The linearity of the detector response to concentration is a critical parameter for accurate quantification.

Table 1: Illustrative HPLC Parameters for Long-Chain Fatty Acid Analysis

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Acetonitrile/Water/Formic Acid (87:10:3, v/v/v) B: Acetonitrile/Water/Formic Acid (50:40:10, v/v/v) |

| Gradient | Linear gradient from 10% B to 100% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 206 nm |

| Injection Volume | 20 µL |

This table presents typical starting conditions for the HPLC analysis of long-chain fatty acids. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC) for Fatty Acid Profiling

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and specific method for determining the fatty acid composition of a sample. nih.govnih.gov For GC analysis, fatty acids must first be converted into volatile derivatives, most commonly fatty acid methyl esters (FAMEs). ekb.eg This derivatization is typically achieved by refluxing the lipid extract with methanol (B129727) and a catalyst like sulfuric acid. ekb.eg

The resulting FAMEs are then separated on a capillary column, often with a polar stationary phase, which allows for the separation of FAMEs based on both chain length and degree of unsaturation. acs.org The retention times of the sample components are compared with those of known standards for identification.

Quantitative analysis is performed by measuring the peak area of each FAME and comparing it to the peak area of an internal standard added in a known amount to the sample before derivatization. semanticscholar.org

Spectroscopic Identification and Structural Elucidation

Once this compound has been isolated, spectroscopic techniques are employed to confirm its identity and elucidate its precise chemical structure, including the location and stereochemistry of the double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques: DEPT, HMQC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the different types of protons in the molecule. For this compound, key signals would include those for the terminal methyl group, the numerous methylene (B1212753) (-CH₂-) groups in the aliphatic chain, the protons adjacent to the carboxylic acid group (α-CH₂), and the olefinic protons of the two double bonds (-CH=CH-). magritek.com The chemical shifts and coupling patterns of the olefinic protons can provide initial clues about the geometry (cis or trans) of the double bonds.

¹³C NMR reveals the number of chemically distinct carbon atoms. In conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which distinguishes between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be mapped. magritek.com

2D NMR techniques are crucial for assembling the structure. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, allowing for the tracing of the proton-proton connectivity through the carbon chain. magritek.com Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in definitively placing the double bonds at the C9 and C17 positions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | 10-12 | 175-185 |

| -CH=CH- | 5.3-5.4 | 128-131 |

| α-CH₂ | ~2.35 | ~34 |

| Allylic -CH₂- | ~2.05 | ~27 |

| Aliphatic -CH₂- | 1.2-1.4 | 29-30 |

| Terminal -CH₃ | ~0.9 | ~14 |

These are approximate chemical shift ranges based on data for similar long-chain dienoic acids. rsc.org Actual values would need to be determined from the experimental spectrum.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight with high precision, which in turn allows for the unambiguous determination of the molecular formula (C₂₄H₄₄O₂ for this compound). nii.ac.jp

Electron Ionization (EI) GC-MS of the FAME derivative produces a characteristic fragmentation pattern. While the molecular ion peak (M⁺) may be weak, key fragments can help to locate the positions of the double bonds. core.ac.uk Derivatization techniques, such as forming pyrrolidide or picolinyl ester derivatives, can be employed to generate fragments that are more diagnostic of the double bond positions.

Application of Radiotracer Methods in Metabolic Research

Radiotracer methods are a powerful approach for studying the metabolic fate of fatty acids in vivo. nih.gov By labeling this compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), its absorption, distribution, and incorporation into different lipid pools and tissues can be traced. cambridge.org

For example, a study could involve administering ¹⁴C-labeled this compound to an organism and then tracking the appearance of the radiolabel in various lipid fractions (e.g., triglycerides, phospholipids, cholesterol esters) isolated from different tissues over time. cambridge.org This can provide insights into whether the fatty acid is preferentially stored or utilized for energy.

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used with fatty acids labeled with positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). snmjournals.orgnih.gov This allows for the real-time visualization and quantification of fatty acid uptake and metabolism in specific organs, such as the heart. snmjournals.orgnih.gov

Table 3: Common Isotopes Used in Fatty Acid Metabolic Research

| Isotope | Type of Radiation | Half-life | Application |

| ³H (Tritium) | Beta | 12.3 years | Tracing fatty acid uptake and incorporation. cambridge.org |

| ¹⁴C (Carbon-14) | Beta | 5730 years | Quantifying metabolic fluxes and pathways. nih.gov |

| ¹¹C (Carbon-11) | Positron | 20.4 minutes | PET imaging of fatty acid metabolism. nih.gov |

| ¹⁸F (Fluorine-18) | Positron | 109.8 minutes | PET imaging with longer-lived fatty acid analogs. nih.gov |

Strategies for Analyzing Dienoic Acid Isomers and Stereoisomers

The comprehensive analysis of dienoic acids, such as this compound, presents a significant analytical challenge due to the frequent co-occurrence of a complex mixture of positional and geometric isomers. Distinguishing between these isomers is critical for accurate biological and chemical characterization. A variety of sophisticated analytical techniques have been developed to address this challenge, often employing a combination of chromatographic separation and spectroscopic identification.

A fundamental step in isomer analysis is the derivatization of the fatty acids, typically to their methyl esters (FAMEs), to improve their volatility and stability for gas chromatography (GC). For instance, the analysis of fatty acids from the marine seagrass Thalassodendron ciliatum involved the preparation of fatty acid methyl esters before GC-MS analysis. ekb.eg

Chromatographic Techniques:

High-resolution capillary GC is a cornerstone for separating dienoic acid isomers. The choice of the capillary column's stationary phase is paramount. Highly polar columns, such as those with cyanopropyl-functionalized polysiloxane phases, are particularly effective in resolving isomers based on subtle differences in their polarity and shape. researchgate.netmdpi.com For example, a study on octadecadienoic acid methyl esters demonstrated the separation of 24 isomers using a strongly polar cyanopropyl capillary column. researchgate.net The elution order of isomers is influenced by both the position and configuration (cis/trans) of the double bonds. researchgate.net

In cases where GC alone provides insufficient resolution, pre-separation techniques can be employed. Silver nitrate (B79036) thin-layer chromatography (Ag-TLC) is a classic method that separates fatty acids based on the degree of unsaturation and the geometry of the double bonds. researchgate.netmdpi.com This technique was successfully used to isolate fractions of methylene-separated dienes from the microalga Vischeria sp. mdpi.com Similarly, silver-ion cartridge columns can be utilized for the pre-separation of trans fatty acids. researchgate.net

Liquid chromatography (LC) also plays a vital role, particularly high-performance liquid chromatography (HPLC). Chiral HPLC, specifically, is indispensable for the separation and analysis of stereoisomers (enantiomers). mdpi.com This was demonstrated in the analysis of mono-epoxides of n-3 and n-6 fatty acids, where a chiral OB-H column was used to separate the enantiomers. mdpi.com Furthermore, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry offers enhanced resolution and sensitivity for complex lipid mixtures. utupub.fi

Electromigration techniques, such as capillary electrophoresis (CE) and micellar electrokinetic chromatography (MEKC), provide alternative separation mechanisms. researchgate.net CE with cyclodextrin (B1172386) additives has been shown to separate the geometric isomers of sorbic acid. researchgate.net For less polar compounds like decadienoic acid isomers, MEKC and microemulsion electrokinetic chromatography (MEEKC) have proven successful. researchgate.net

Spectroscopic and Spectrometric Techniques:

Mass spectrometry (MS), especially when coupled with GC (GC-MS) or LC (LC-MS), is the primary tool for the structural elucidation of fatty acid isomers. Electron ionization (EI) mass spectra of FAMEs can provide information on the molecular weight and fragmentation patterns, although determining the exact double bond position can be challenging.

To overcome this limitation, derivatization techniques that "fix" the double bond position are employed. The formation of dimethyl disulfide (DMDS) adducts is a well-established method. researchgate.net Cleavage of the C-C bond between the two methylthio-substituted carbons in the mass spectrometer yields characteristic fragments that pinpoint the original location of the double bond. researchgate.net Picolinyl esters and dimethyloxazoline (DMOX) derivatives also generate diagnostic fragmentation patterns for double bond localization. mdpi.combiorxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural characterization. mdpi.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule. mdpi.com While not as sensitive as MS, NMR is invaluable for the unambiguous assignment of complex structures.

Other spectroscopic methods can also contribute to isomer analysis. Resonance Raman scattering has been proposed as a sensitive technique to distinguish between cis/trans isomers, particularly when the molecules are attached to nanoparticles. rsc.org

Integrated Approaches:

Given the complexity of dienoic acid isomer mixtures, a single analytical technique is often insufficient. Therefore, an integrated approach combining multiple methods is highly recommended. mdpi.com This typically involves initial separation by chromatography (GC or LC), followed by structural identification using mass spectrometry and, where necessary, NMR. The use of relative retention times and equivalent chain length (ECL) values in GC can further aid in the tentative identification of isomers. mdpi.com A comprehensive analysis might involve Ag-TLC for fractionation, followed by GC-MS of DMOX derivatives for positional isomer identification, and chiral HPLC for stereoisomer separation.

Data Tables:

Table 1: Chromatographic Techniques for Dienoic Acid Isomer Analysis

| Technique | Stationary/Mobile Phase Example | Application | Reference |

| Gas Chromatography (GC) | Highly polar cyanopropyl capillary column | Separation of 24 octadecadienoic acid methyl ester isomers. | researchgate.net |

| Silver Nitrate Thin-Layer Chromatography (Ag-TLC) | Silica gel impregnated with silver nitrate | Pre-separation of cis/trans fatty acid fractions. | researchgate.netmdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Chiral OB-H column | Separation of enantiomers of mono-epoxidized fatty acids. | mdpi.com |

| Capillary Electrophoresis (CE) | Buffer with β-cyclodextrin | Separation of geometric isomers of sorbic acid. | researchgate.net |

| Micellar Electrokinetic Chromatography (MEKC) | Buffer with sodium dodecyl sulfate (B86663) (SDS) | Separation of decadienoic acid geometric isomers. | researchgate.net |

Table 2: Spectroscopic/Spectrometric Techniques for Dienoic Acid Isomer Characterization

| Technique | Derivatization Method (if applicable) | Application | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Dimethyl disulfide (DMDS) adducts | Determination of double bond positions. | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Dimethyloxazoline (DMOX) derivatives | Identification of positional isomers. | mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | None | Detailed structural and stereochemical elucidation. | mdpi.com |

| Resonance Raman Scattering | None | Discrimination between cis/trans isomers on surfaces. | rsc.org |

Biological and Ecological Significance of Tetracosa 9,17 Dienoic Acid

Cellular and Subcellular Interactions of Dienoic Fatty Acids

The interactions of dienoic fatty acids within and between cells are multifaceted, influencing cell viability and membrane integrity.

One study synthesized hybrid molecules based on lithocholic acid and (5Z,9Z)-tetradeca-5,9-dienedioic acid, showing that the cytotoxicity of these hybrids was significantly increased, in some cases by 2 to 100 times, compared to the parent lithocholic acid. nih.gov The Jurkat lymphocytic leukemia cell line was particularly sensitive to these compounds. nih.gov

Another investigation focused on a synthetic analogue of natural (5Z,9Z)-dienoic acid in a hybrid molecule with oleanolic acid. This compound, (5Z,9Z)-14-[(3,28-dioxoolean-12-en-28-yl)oxy]tetradeca-5,9-dienoic acid, exhibited high cytotoxic activity against several tumor cell lines, including Jurkat, K562, U937, and HL60. researchgate.net The cytotoxic IC50 concentration for the K562 cell line was found to be 0.007 µM. researchgate.net

The following table summarizes the cytotoxic activity of a hybrid molecule containing a (5Z,9Z)-dienoic acid fragment on various tumor cell lines.

| Cell Line | Compound 7 IC50 (µM) | Oleanolic acid (5) IC50 (µM) | Diol 4 IC50 (µM) |

| Jurkat | 0.014 ± 0.002 | 0.196 ± 0.018 | 0.383 ± 0.036 |

| K562 | 0.007 ± 0.001 | 0.174 ± 0.014 | 0.362 ± 0.031 |

| U937 | 0.021 ± 0.003 | 0.131 ± 0.015 | 0.299 ± 0.028 |

| HL60 | Not specified | Not specified | Not specified |

| Hek293 (non-cancerous) | 0.127 ± 0.012 | 0.284 ± 0.027 | 0.452 ± 0.044 |

| Fibroblasts (non-cancerous) | 0.286 ± 0.022 | 0.698 ± 0.051 | 0.874 ± 0.086 |

Long-chain fatty acids can influence the integrity of cell membranes, including red blood cells, leading to hemolysis. However, some studies indicate that they can also have a protective role. For example, certain fatty acids have been found to inhibit Sendai virus-induced hemolysis. nih.gov Specifically, cis-unsaturated fatty acids, such as oleate, were shown to completely inhibit viral hemolysis at concentrations as low as 5-10 micrograms/ml. nih.gov This inhibitory effect is thought to occur by blocking the fusion step of the virus with the cell membrane. nih.gov

In the context of bacterial infections, virulence factors like α-hemolysin produced by Staphylococcus aureus can cause significant hemolytic activity. mdpi.com Research on 10-hydroxy-2-decenoic acid (10-HDA) has shown a strong inhibitory effect on hemolysin production in S. aureus. mdpi.com The percentage of hemolysis was dramatically reduced in a dose-dependent manner with 10-HDA treatment. mdpi.com

The table below illustrates the inhibitory effect of 10-HDA on the hemolytic activity of S. aureus.

| 10-HDA Concentration | Percent Hemolysis |

| Untreated Control | 82.1% |

| 1/32 MIC | 46.0% |

| 1/16 MIC | 25.0% |

| 1/8 MIC | 7.2% |

| 1/4 MIC | 4.2% |

| 1/2 MIC | 4.0% |

Role in Inter-Organismal Chemical Communication

Fatty acids are crucial molecules in the chemical signaling and interactions between different organisms within an ecosystem.

Fatty acids play essential roles in the physiological processes of all organisms and are transferred through trophic interactions in food webs. une.edu.au They are fundamental constituents of cell membranes and serve as energy storage molecules. nih.govnih.govresearchgate.net The composition of fatty acids in an organism can be influenced by environmental factors, diet, and phylogeny. une.edu.au In aquatic ecosystems, long-chain polyunsaturated fatty acids are vital nutrients for heterotrophs like invertebrates and fish. une.edu.auuvic.ca

In plants, fatty acid derivatives called oxylipins are involved in defense mechanisms against pathogens. nih.gov These compounds participate in plant defense signaling pathways and are considered essential for resistance. nih.gov

Several derivatives of dienoic acids, particularly oxo-dienoic acids, have demonstrated significant antifungal properties. For instance, (9E,11Z)-12-oxo-9,11-octadecadienoic acid and (10E,12E)-9-oxo-10,12-octadecadienoic acid have been found to be active against a wide range of fungal plant pathogens in vitro. nih.gov These compounds were particularly effective against Phomopsis species, which are responsible for various plant diseases. nih.gov

Furthermore, the enzymatic products of 13-hydroperoxylinolenic acid, which include 13-oxo-tridecadienoic acid, have been shown to be antifungal substances. nih.gov The proposed mechanism of antifungal action for many fatty acids involves the disruption of the fungal cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death. nih.gov

The following table lists some oxo-dienoic acids and their observed antifungal activity.

| Oxo-Dienoic Acid | Target Fungi | Reference |

| (9E,11Z)-12-oxo-9,11-octadecadienoic acid | Fungal plant pathogens, particularly Phomopsis species | nih.gov |

| (10E,12E)-9-oxo-10,12-octadecadienoic acid | Fungal plant pathogens, particularly Phomopsis species | nih.gov |

| 13-oxo-tridecadienoic acid | Not specified | nih.gov |

Precursor Role in the Formation of Biologically Active Specialized Metabolites

Dienoic fatty acids can serve as precursors for the biosynthesis of other biologically active compounds. In soybean cotyledons, for example, an enzyme called homolytic hydroperoxide lyase can cleave 13-hydroperoxylinolenic acid to form 13-oxo-trideca-9,11-dienoic acid and a volatile compound. nih.gov This demonstrates a metabolic pathway where a more complex fatty acid is transformed into a potentially defensive oxo-dienoic acid. nih.gov

Plant oxylipins, a broad category of fatty acid derivatives, are produced through the oxidation of unsaturated fatty acids. nih.gov This metabolic pathway leads to a variety of compounds, including fatty acid peroxides, hydroxy- and keto-fatty acids, and jasmonic acid, all of which play roles in plant development and defense. nih.gov

Synthetic Approaches and Derivatization Strategies for Tetracosa 9,17 Dienoic Acid and Its Analogues

Chemical Synthesis Methodologies for Unsaturated Fatty Acids

The total synthesis of unsaturated fatty acids, particularly those with multiple double bonds in specific positions and configurations, requires sophisticated organic chemistry strategies. For a molecule like tetracosa-9,17-dienoic acid, the key challenges are constructing the 24-carbon backbone and installing the two double bonds at the C9 and C17 positions with the correct stereochemistry.

Regio- and Stereoselective Synthesis of Dienoic Acids

Achieving high regio- and stereoselectivity is paramount in the synthesis of dienoic acids. Various methods have been developed to control the geometry (Z or E) and position of double bonds within a carbon chain.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are powerful tools for forming carbon-carbon bonds. These reactions can couple alkenyl halides or triflates with organoboron or organozinc reagents, respectively, to create dienes with high stereochemical purity. For instance, the Negishi coupling has been shown to produce conjugated dienes with ≥97–98% stereoselectivity. nih.gov Modified Suzuki couplings have also been developed to synthesize all four stereoisomers of conjugated dienes with high selectivity. nih.gov

Alkyne-Based Methods: The partial reduction of alkynes is a classic method for generating alkenes with specific stereochemistry. The Lindlar reduction of an alkyne typically yields a Z-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) produces an E-alkene. A flexible synthesis of (5Z,9Z)-eicosa-5,9-dienoic acid, an analogue with a similar bis-methylene-separated diene structure, utilized a Z-selective Lindlar reduction as a key step.

Titanium-Catalyzed Reactions: An effective approach for synthesizing nZ,(n+4)Z-dienoic acids involves the intermolecular cross-cyclomagnesiation of terminal aliphatic and O-containing 1,2-dienes, catalyzed by Cp2TiCl2. This method yields the desired diene structure with over 98% selectivity. researchgate.net

Grignard Reagent Addition: The regio- and stereoselective addition of Grignard reagents to substrates like methylcoumalate can produce conjugated (α-Z/γ-E)- and (α-Z/γ-Z)-dienoic acids. The stereochemical outcome can be influenced by the nature of the Grignard reagent, with aryl Grignard reagents often providing excellent stereocontrol. rsc.orgrsc.org

A comparison of common stereoselective methods is presented below:

Table 1: Comparison of Stereoselective Synthesis Methods for Dienoic Acids| Method | Description | Stereoselectivity | Key Features |

|---|---|---|---|

| Negishi Coupling | Pd-catalyzed reaction of an organozinc compound with an organic halide. | Generally ≥97–98% | Tolerant of many functional groups. |

| Suzuki Coupling | Pd-catalyzed reaction of an organoboron compound with an organic halide. | Can be highly selective with modified conditions. | Boronic acids are often stable and less toxic. |

| Lindlar Reduction | Catalytic hydrogenation of an alkyne using a poisoned palladium catalyst. | High selectivity for Z-alkenes. | Classic and reliable method. |

| Cp2TiCl2-Catalyzed Cyclomagnesiation | Cross-coupling of 1,2-dienes using a titanium catalyst and a Grignard reagent. | >98% selectivity for 1Z,5Z-dienes. | Efficient for specific diene patterns. |

Carbon Chain Extension Reactions for Very Long-Chain Fatty Acids

The biosynthesis of VLCFAs occurs through a cyclic four-step process involving condensation, reduction, dehydration, and another reduction, adding two carbons per cycle. nih.gov This process is catalyzed by a family of enzymes known as Elongation of Very Long-chain fatty acids (ELOVLs). nih.govmdpi.com Chemical synthesis often mimics this stepwise elongation.

The synthesis of VLCFAs typically starts with shorter, more readily available fatty acid precursors. The carbon chain is then extended iteratively. This can be achieved through various organic reactions:

Wittig Reaction: This reaction transforms an aldehyde or ketone into an alkene by reacting it with a phosphonium (B103445) ylide. It can be used to add carbon segments and simultaneously form a double bond.

Grignard Reactions: The addition of a Grignard reagent derived from a halogenated hydrocarbon to an aldehyde can extend the carbon chain. For example, the synthesis of a 32-carbon VLC-PUFA involved the addition of a Grignard reagent to a docosahexaenoic acid (DHA)-derived aldehyde. rsc.org

Homologation Reactions: The Arndt-Eistert homologation is a method for converting a carboxylic acid to its next higher homolog (with one additional carbon atom). This was a key step in the synthesis of (5Z,9Z)-eicosa-5,9-dienoic acid.

The elongation process takes place on the endoplasmic reticulum and involves a complex of four enzymes that sequentially catalyze condensation, reduction, dehydration, and a second reduction to add two-carbon units to a growing acyl chain. researchgate.net The initial step, catalyzed by β-ketoacyl-CoA synthase (KCS), is rate-limiting and involves the condensation of malonyl-CoA with a long-chain acyl-CoA. researchgate.netfrontiersin.org

Chemoenzymatic Synthesis of Epoxy and Other Oxygenated Derivatives

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules. This is particularly useful for creating oxygenated derivatives of fatty acids, such as epoxides, which are often important biological signaling molecules.

Application of Engineered P450 Enzymes for Specific Epoxide Production

Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes capable of hydroxylating and epoxidizing fatty acids. d-nb.info While naturally occurring P450s can be useful, protein engineering allows for the creation of mutant enzymes with altered or enhanced selectivity for specific double bonds in polyunsaturated fatty acids.

A notable example is the use of the P450 BM3 enzyme from Bacillus megaterium. nih.gov

Wild-Type P450 BM3: When used to epoxidize docosahexaenoic acid (DHA), the wild-type enzyme produces a 4:1 mixture of 19,20-epoxydocosapentaenoic acid (EDP) and 16,17-EDP, exclusively as the (S,R) enantiomers. nih.govresearchgate.net

Mutant P450 BM3 (F87V): An engineered mutant, F87V, exhibits altered regioselectivity. It produces a 1.6:1 mixture of 19,20-EDP and 16,17-EDP. While the 16,17-EDP is still exclusively the (S,R) enantiomer, the 19,20-EDP is formed as a ~9:1 mixture of (S,R) to (R,S) enantiomers. nih.govresearchgate.net

This demonstrates the power of enzyme engineering to control the site of epoxidation on a long-chain fatty acid. Fungal peroxygenases have also been shown to be highly regioselective and stereoselective in the epoxidation of n-3 and n-6 fatty acids. csic.es While P450s are highly effective, a major challenge for their industrial application is their reliance on expensive nicotinamide (B372718) cofactors like NAD(P)H. d-nb.infocirad.fr

Table 2: Regioselectivity of Wild-Type vs. Mutant P450 BM3 in DHA Epoxidation

| Enzyme | Substrate | Product Ratio (19,20-EDP : 16,17-EDP) | Enantiomeric Selectivity | Reference |

|---|---|---|---|---|

| Wild-Type P450 BM3 | DHA | 4 : 1 | Exclusively (S,R) for both regioisomers | nih.gov, researchgate.net |

| Mutant P450 BM3 (F87V) | DHA | 1.6 : 1 | ~9:1 (S,R):(R,S) for 19,20-EDP; Exclusively (S,R) for 16,17-EDP | nih.gov, researchgate.net |

Preparation of Derivatized Tetracosa-Dienoic Acids for Research Purposes

To study the metabolism, transport, and biological function of fatty acids, researchers often use derivatized analogues. These can act as probes, inhibitors, or tracers.

Halogenated Fatty Acid Analogues

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a fatty acid can significantly alter its physicochemical properties and biological activity. researchgate.net Halogenated fatty acids can serve as valuable research tools. beilstein-journals.org

Synthesis of Halogenated Analogues: A variety of methods exist for synthesizing halogenated fatty acids.

α-Halogenation: α-Bromo fatty acids can be prepared via the Hell-Volhard-Zelinsky reaction or by reacting the fatty acid with N-bromosuccinimide. α-Iodo fatty acids can then be synthesized from their α-bromo precursors by substitution with sodium iodide. beilstein-journals.org

Vinyl Halogenation: Vinyl halogenated fatty acids can be synthesized by treating an alkynoic acid (e.g., 2-dodecynoic acid) with an allyl halide in the presence of a palladium catalyst. nih.gov

Omega-Halogenation: Omega-halogenated fatty acids, which can be used for radio-imaging, can be prepared from macrocyclic lactones. The process involves saponification of the lactone, modification of the resulting omega-hydroxy group, and subsequent substitution with a halogen, including radioactive isotopes like Iodine-123 or Iodine-131. google.com

The presence of a halogen can increase the reactivity of the fatty acid and influence how it interacts with enzymes and membranes. researchgate.net For example, novel N-α-haloacylated homoserine lactones have been synthesized and studied as chemical probes for quorum sensing. beilstein-journals.org

Hydroxy and Oxo Derivatives

The introduction of hydroxy and oxo (keto) groups into the long carbon chain of fatty acids like this compound can significantly alter their chemical properties and biological activities. These functional groups can serve as handles for further chemical modifications or influence the molecule's interaction with biological systems.

The synthesis of hydroxy and oxo derivatives of long-chain unsaturated fatty acids often involves the oxidation of the fatty acid chain. For instance, various omega-3 and omega-6 fatty acids have been subjected to enzymatic epoxidation, followed by hydrolysis to yield dihydroxy derivatives. csic.es While specific examples for this compound are not prevalent in the literature, general methods for the synthesis of such derivatives are well-established for other long-chain fatty acids.

One common approach involves the oxidation of an unsaturated fatty acid to form an epoxide at the double bond, which can then be opened to form a diol. Another method is the direct hydroxylation of the fatty acid chain. Keto fatty acids, or oxo fatty acids, can be synthesized by the oxidation of corresponding hydroxy fatty acids. nih.gov

For example, the synthesis of 9-hydroxynonanoic acid has been achieved through the ozonolysis of unsaturated fatty acids like oleic or ricinoleic acid, followed by reduction of the resulting ozonides. dss.go.th This hydroxy acid can be further oxidized to produce the corresponding 9-oxo-nonanoic acid. dss.go.th Such methodologies could potentially be adapted for the synthesis of hydroxy and oxo derivatives of this compound.

Fluorinated analogues of coriolic acid, which is a hydroxy derivative of octadecadienoic acid, have also been synthesized. researchgate.net This suggests the possibility of creating a diverse range of functionalized derivatives of long-chain dienoic acids.

Table 1: Examples of Hydroxy and Oxo Fatty Acid Derivatives and Synthetic Precursors

| Compound Name | Parent Fatty Acid | Functional Groups | Reference |

| 9-Hydroxynonanoic acid | Nonanoic acid | Hydroxy | dss.go.th |

| 9-Oxo-nonanoic acid | Nonanoic acid | Oxo | dss.go.th |

| Coriolic acid ((9Z,11E)-13-Hydroxy-9,11-octadecadienoic acid) | Octadecadienoic acid | Hydroxy | researchgate.net |

| 2-hydroxy-6-oxo-2,4-heptadienoic acid | Heptadienoic acid | Hydroxy, Oxo | nih.gov |

Esterification for Analytical and Synthetic Studies

Esterification is a fundamental derivatization technique for fatty acids, including this compound, serving two primary purposes: enhancing volatility and stability for analytical procedures like gas chromatography-mass spectrometry (GC-MS), and acting as a key step in various synthetic strategies.

For analytical purposes, the carboxylic acid group of a fatty acid is converted into an ester, most commonly a methyl ester. This process, known as transesterification if starting from a glyceride, or esterification from a free fatty acid, is crucial for GC-MS analysis. ekb.eg The resulting fatty acid methyl esters (FAMEs) are more volatile and less polar than the corresponding free fatty acids, allowing for better separation and detection. universiteitleiden.nl

Several reagents can be used for this purpose, including methanol (B129727) with an acid catalyst like sulfuric acid or boron trifluoride. ekb.eg Another common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl esters. springernature.comresearchgate.netnih.gov This method is particularly useful for enhancing sensitivity in GC-MS analysis. springernature.comresearchgate.netnih.gov

In the realm of synthetic chemistry, esterification is a versatile tool. For instance, the synthesis of novel long-chain unsaturated fatty acid analogs of capsaicin (B1668287) involves the condensation reaction between fatty acids and vanillylamine (B75263) to form amides, but the initial fatty acids are often handled as esters for purification and characterization. olemiss.edu Similarly, the synthesis of various dienoic acids often involves esterification reactions with different alcohols to create a library of compounds for biological screening. sciforum.net

The choice of ester can also influence the properties of the final product. For example, the synthesis of raffinose (B1225341) esters of long-chain unsaturated fatty acids has been explored to create novel emulsifiers with varying hydrophilic-lipophilic balance (HLB) values. nih.gov

Table 2: Common Esterification Reagents and their Applications

| Reagent | Type of Ester Formed | Primary Application | Reference |

| Methanol / H₂SO₄ | Methyl Ester (FAME) | GC-MS Analysis | ekb.eg |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ester | High-sensitivity GC-MS Analysis | springernature.comresearchgate.netnih.gov |

| Various Alcohols | Corresponding Alkyl Esters | Synthetic diversification | sciforum.net |

| Raffinose | Raffinose Ester | Emulsifier synthesis | nih.gov |

Advanced Research Perspectives and Methodological Innovations in Tetracosa 9,17 Dienoic Acid Studies

Development of Novel Analytical Platforms for Low-Abundance Metabolites

The detection and quantification of low-abundance metabolites like tetracosa-9,17-dienoic acid present a significant analytical challenge due to their low concentrations and the complexity of biological matrices. acs.orgbruker.com Recent advancements in analytical platforms, particularly in mass spectrometry (MS) and chromatography, are overcoming these hurdles. researchgate.net

Advanced Mass Spectrometry Techniques:

Multi-dimensional mass spectrometry-based shotgun lipidomics (MDMS-SL) is a powerful, high-throughput technique that allows for the direct analysis of lipids from extracts with high sensitivity and broad coverage. nih.gov This approach minimizes ion suppression and enables the quantification of numerous individual lipid species. nih.govnih.gov

Electron Activated Dissociation (EAD) is a fragmentation technique that provides comprehensive structural information for lipids in a single MS/MS experiment, aiding in the unambiguous identification of fatty acid isomers. sciex.com

Trapped Ion Mobility Spectrometry (TIMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of ions, which helps to resolve isomeric and isobaric lipid species that are otherwise difficult to distinguish. bruker.com

Innovative Chromatographic and Derivatization Strategies:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers enhanced separation efficiency and sensitivity, which is crucial for analyzing complex lipid mixtures and detecting trace-level fatty acids. bruker.com

Ozone-Induced Dissociation (OzID) is a gas-phase ozonolysis technique that can be coupled with liquid chromatography and mass spectrometry to pinpoint the exact location of double bonds in unsaturated fatty acids, a critical feature for distinguishing isomers like this compound. nih.gov

Chemical Derivatization strategies are being developed to improve the ionization efficiency and detection sensitivity of fatty acids. For example, isotope-labeled derivatization can significantly enhance the mass spectrometry response of fatty acids, with reported sensitivity increases of 200- to 2,345-fold. acs.org Another approach involves derivatization with reagents like 2-picolylamine or N,N-diethylethylenediamine to enable sensitive detection by capillary electrophoresis-mass spectrometry (CE-MS), with limits of detection in the nanomolar range. acs.org

These advanced analytical platforms are not only improving the detection limits for low-abundance fatty acids but are also providing more detailed structural information, which is essential for understanding their specific biological functions. sciex.comnih.gov

Synthetic Biology and Metabolic Engineering for Sustainable Production of Tetracosa-Dienoic Acids

The unique properties of very-long-chain dienoic acids like this compound make them valuable targets for industrial applications. Synthetic biology and metabolic engineering offer promising avenues for their sustainable production in microbial and plant systems, providing an alternative to traditional chemical synthesis or extraction from natural sources. frontiersin.orgnih.gov

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of a desired compound. mdpi.com For fatty acid production, this often involves:

Increasing Precursor Supply: Enhancing the availability of key precursors like acetyl-CoA and malonyl-CoA. mdpi.com

Expressing Heterologous Enzymes: Introducing genes for enzymes like elongases and desaturases from other organisms to construct novel biosynthetic pathways. nih.gov

Blocking Competing Pathways: Deleting or downregulating genes involved in pathways that divert precursors away from the desired product. jmb.or.kr

Model organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as microbial chassis for producing fatty acids and their derivatives due to their well-characterized genetics and rapid growth. frontiersin.org For instance, engineering the fatty acid synthesis (FAS) elongation cycle in E. coli has led to a significant increase in the production of long-chain fatty acids. jmb.or.kr The oleaginous yeast Yarrowia lipolytica is another promising host, as it naturally accumulates high levels of lipids and can be engineered to produce unusual fatty acids. mdpi.com

Synthetic biology provides a powerful toolkit to complement metabolic engineering efforts. This includes:

Advanced Genetic Tools: The development of tools like CRISPR/Cas9 allows for precise and multiplexed genome editing, enabling the simultaneous modification of multiple genes in a metabolic pathway. mdpi.com

Synthetic Biosensors: Designing biosensors that can detect the concentration of key metabolites, like malonyl-CoA, allows for dynamic regulation of metabolic pathways to optimize production. mdpi.com

Pathway Design and Assembly: Using synthetic DNA and modular assembly techniques to construct and test novel biosynthetic pathways. nih.govcirad.fr

Photosynthetic organisms, such as microalgae and plants, are also being explored as production platforms for valuable fatty acids. frontiersin.org Their ability to utilize CO2 and sunlight as feedstocks makes them a particularly sustainable option. frontiersin.org

The table below summarizes some of the key enzymes and host organisms involved in the engineered production of long-chain fatty acids.

| Enzyme Class | Function | Host Organism(s) |

| Elongases | Extend the carbon chain of fatty acids | Saccharomyces cerevisiae, Yarrowia lipolytica |

| Desaturases | Introduce double bonds into fatty acid chains | Saccharomyces cerevisiae, Yarrowia lipolytica |

| Acyl-CoA Reductases | Reduce fatty acyl-CoAs to fatty alcohols | Escherichia coli, Saccharomyces cerevisiae |

| Thioesterases | Cleave fatty acids from the fatty acid synthase complex | Escherichia coli |

Through the combined application of systems biology to identify key metabolic targets, advanced analytical methods to measure production, and synthetic biology tools to engineer pathways, the sustainable and high-yield production of specific dienoic acids like this compound is becoming an increasingly achievable goal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.